molecular formula C11H14N2O2 B1400929 Methyl 3-amino-4-(cyclopropylamino)benzoate CAS No. 848819-84-1

Methyl 3-amino-4-(cyclopropylamino)benzoate

Cat. No.: B1400929
CAS No.: 848819-84-1
M. Wt: 206.24 g/mol
InChI Key: NDUMYKHASAAPMO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclopropylamino)benzoate: is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by the presence of an amino group at the third position and a cyclopropylamino group at the fourth position on the benzoate ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-amino-4-(cyclopropylamino)benzoate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(cyclopropylamino)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(cyclopropylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(cyclopropylamino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-(cyclopropylamino)benzoate is unique due to the specific positioning of the amino and cyclopropylamino groups, which confer distinct reactivity and interaction profiles compared to its isomers. This uniqueness makes it valuable in targeted research applications and the development of specialized chemical products .

Properties

IUPAC Name

methyl 3-amino-4-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-10(9(12)6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMYKHASAAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734182
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848819-84-1
Record name Methyl 3-amino-4-(cyclopropylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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